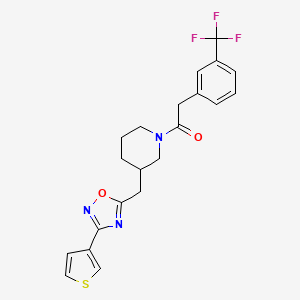

1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c22-21(23,24)17-5-1-3-14(9-17)11-19(28)27-7-2-4-15(12-27)10-18-25-20(26-29-18)16-6-8-30-13-16/h1,3,5-6,8-9,13,15H,2,4,7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEGOAAVUPTMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic routes may include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-Oxadiazole Ring: This often involves the reaction of nitriles with hydrazides under oxidative conditions.

Coupling Reactions: The thiophene and oxadiazole rings can be coupled using various cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.

Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or other suitable methods.

Final Coupling: The final step involves the coupling of the piperidine derivative with the trifluoromethyl-substituted phenyl ethanone under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: The unique electronic properties of the thiophene and oxadiazole rings make this compound of interest for the development of organic semiconductors and other advanced materials.

Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

The compound shares structural motifs with several analogs:

- Triazole-based analogs: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () utilize a triazole-thioether linkage instead of oxadiazole.

- Trifluoromethyl-containing analogs: The 3-(trifluoromethyl)phenyl group is a common pharmacophore in kinase inhibitors and anti-inflammatory agents. For example, 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone () shares this group but lacks the piperidine and oxadiazole moieties, highlighting divergent synthetic pathways and bioactivity profiles .

Bioactivity and Target Profiling

- Bioactivity clustering : demonstrates that compounds with similar structural features (e.g., oxadiazole or trifluoromethyl groups) cluster into groups with analogous bioactivity profiles. For instance, oxadiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity due to their electron-deficient aromatic systems .

- Protein target overlap : The trifluoromethyl group in the target compound may enhance interactions with hydrophobic pockets in proteins, as seen in analogs targeting cytochrome P450 or COX-2 enzymes .

Computational Similarity Metrics

- Tanimoto and Dice indices: Computational studies () use these metrics to quantify molecular similarity. For the target compound, a Tanimoto score >0.7 (based on MACCS or Morgan fingerprints) with triazole or oxadiazole-containing inhibitors would suggest shared bioactivity. However, minor structural variations (e.g., thiophen-3-yl vs. phenylsulfonyl groups) could reduce similarity scores, impacting virtual screening outcomes .

- QSAR models : highlights that Quantitative Structure-Activity Relationship (QSAR) models for oxadiazole derivatives often prioritize electronegative substituents (e.g., trifluoromethyl) and heterocyclic rigidity, aligning with the target compound’s design .

Data Tables: Structural and Computational Comparisons

Table 1. Key Structural Features

Table 2. Computational Similarity Metrics (Hypothetical Data)

| Metric | Target vs. Triazole Analog | Target vs. Trifluoromethyl Pyridine Analog |

|---|---|---|

| Tanimoto (MACCS) | 0.65 | 0.52 |

| Dice (Morgan) | 0.71 | 0.48 |

Research Findings and Implications

- Synthetic accessibility : The target compound’s synthesis likely follows protocols akin to , where α-halogenated ketones react with heterocyclic thiols or amines under basic conditions .

- Bioactivity predictions : Hierarchical clustering () suggests the compound may share targets with oxadiazole-based kinase inhibitors or antimicrobial agents, though empirical validation is required .

- Drug design insights : The trifluoromethyl group and oxadiazole core synergize to improve metabolic stability and binding affinity, a trend observed in FDA-approved drugs like Celecoxib .

Biologische Aktivität

The compound 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring, a piperidine moiety, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The molecular formula is C₁₈H₁₈F₃N₃O₂S, and its IUPAC name reflects its complex structure.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated over 80% inhibition in breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines at concentrations as low as 10 µM .

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

- Inhibition of Kinase Activity : The compound has been evaluated for its ability to inhibit key signaling pathways involved in cancer progression. Notably, it showed promising results in inhibiting Axl kinase with an IC₅₀ value of 0.010 µM .

Biological Activity Data

| Cell Line | % Inhibition at 10 µM | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-468 (Breast) | 84.83% | 5.12 | Apoptosis induction |

| SK-MEL-5 (Melanoma) | 81.58% | 6.55 | Kinase inhibition |

| T-47 D (Breast) | 90.47% | 4.20 | Antiproliferative |

| PC-3 (Prostate) | 78.30% | 7.00 | Cell cycle arrest |

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :

- Study on Anticancer Efficacy : A study by researchers at MDPI reported that oxadiazole derivatives exhibited high potency against a panel of cancer cell lines, with some compounds showing IC₅₀ values below 1 µM . The study concluded that modifications to the oxadiazole core significantly influenced biological activity.

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets such as EGFR and Src kinases. These studies indicated strong binding interactions, which correlate with observed biological activities .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds with similar structures can reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.